molecular formula C8H17NO3 B14684923 2-(hydroxymethyl)butyl N,N-dimethylcarbamate CAS No. 25462-09-3

2-(hydroxymethyl)butyl N,N-dimethylcarbamate

Cat. No.: B14684923
CAS No.: 25462-09-3
M. Wt: 175.23 g/mol
InChI Key: XCLFPNTYTOCKLM-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)butyl N,N-dimethylcarbamate is an organic compound with the molecular formula C8H17NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)butyl N,N-dimethylcarbamate typically involves the reaction of 2-(hydroxymethyl)butanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)butyl N,N-dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(formylmethyl)butyl N,N-dimethylcarbamate.

    Reduction: Formation of 2-(hydroxymethyl)butylamine.

    Substitution: Formation of 2-(chloromethyl)butyl N,N-dimethylcarbamate.

Scientific Research Applications

2-(hydroxymethyl)butyl N,N-dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)butyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. This mechanism is similar to that of other carbamate-based compounds used as pesticides.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxyethyl N,N-dimethylcarbamate
  • 2-(hydroxymethyl)propyl N,N-dimethylcarbamate
  • 2-(hydroxymethyl)butyl N,N-diethylcarbamate

Uniqueness

2-(hydroxymethyl)butyl N,N-dimethylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

25462-09-3

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(hydroxymethyl)butyl N,N-dimethylcarbamate

InChI

InChI=1S/C8H17NO3/c1-4-7(5-10)6-12-8(11)9(2)3/h7,10H,4-6H2,1-3H3

InChI Key

XCLFPNTYTOCKLM-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)COC(=O)N(C)C

Origin of Product

United States

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